molecular formula C8H3F6N3O B11849769 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No.: B11849769
M. Wt: 271.12 g/mol
InChI Key: ZAEWRQLMKKQVCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one is a high-value chemical scaffold for drug discovery and medicinal chemistry research. This compound features a pyrazolo[1,5-a]pyrimidine core, a privileged structure in the design of protein kinase inhibitors (PKIs) for targeted cancer therapy . The strategic incorporation of two trifluoromethyl groups significantly enhances the molecule's lipophilicity and metabolic stability, improving cell membrane permeability and overall bioavailability . This scaffold demonstrates particular relevance in oncology research, where closely related pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against various kinases including Pim-1, B-Raf, and MEK kinases, making them promising candidates for investigating novel anticancer therapeutics . The versatility of this core structure allows for extensive functionalization at multiple positions, enabling researchers to explore structure-activity relationships and optimize pharmacological properties . Synthetic approaches to analogous trifluoromethylated pyrazolo[1,5-a]pyrimidines typically involve cyclocondensation strategies followed by cross-coupling reactions to introduce structural diversity . Researchers value this compound for developing targeted therapies against various cancer types, including non-small cell lung cancer (NSCLC) and melanoma, through its potential to modulate critical signaling pathways in cellular proliferation and survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this compound in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3F6N3O

Molecular Weight

271.12 g/mol

IUPAC Name

2,7-bis(trifluoromethyl)-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C8H3F6N3O/c9-7(10,11)3-1-5-15-6(18)2-4(8(12,13)14)17(5)16-3/h1-2H,(H,15,18)

InChI Key

ZAEWRQLMKKQVCL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CC(=N2)C(F)(F)F)NC1=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Selection of Trifluoromethyl-Containing Starting Materials

  • β-Ketoester Component : Ethyl 4,4,4-trifluoroacetoacetate serves as the β-ketoester precursor, introducing the -CF₃ group at position 7 of the pyrimidinone ring. This substrate is commercially available or synthesized via Claisen condensation of ethyl trifluoroacetate with acetyl chloride.

  • Aminopyrazole Component : 3-Trifluoromethyl-1H-pyrazol-5-amine is required to introduce the second -CF₃ group at position 2. Synthesis of this aminopyrazole involves cyclization of hydrazine derivatives with trifluoromethyl-containing diketones.

Reaction Conditions and Mechanism

The cyclocondensation is typically conducted in acetic acid or ethanol under reflux, with ammonium acetate as a catalyst. The mechanism proceeds via nucleophilic attack of the aminopyrazole’s amino group on the β-ketoester’s carbonyl carbon, followed by cyclization and dehydration (Figure 1). The reaction’s regioselectivity ensures that the -CF₃ groups occupy positions 2 and 7.

Key Parameters :

  • Temperature: 80–110°C

  • Solvent: Ethanol or acetic acid

  • Catalyst: Ammonium acetate (10–20 mol%)

  • Yield: 60–75% (estimated based on analogous reactions)

Post-Synthetic Functionalization via C–O Bond Activation

For cases where direct cyclocondensation fails to introduce both -CF₃ groups, post-synthetic modification of a preformed pyrazolo[1,5-a]pyrimidin-5(4H)-one core is a viable alternative. This method leverages C–O bond activation strategies to install substituents at specific positions.

Bromination at Position 3 for Subsequent Cross-Coupling

A brominated intermediate, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, can be synthesized via electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane. The bromine atom at position 3 serves as a handle for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. However, for the target compound, this position remains unsubstituted, necessitating alternative strategies.

Direct Trifluoromethylation at Position 2

Introducing a -CF₃ group at position 2 requires either:

  • Nucleophilic Trifluoromethylation : Using Ruppert-Prakash reagent (TMSCF₃) in the presence of a fluoride source (e.g., TBAF).

  • Electrophilic Trifluoromethylation : Employing Umemoto’s reagent or Togni’s reagent under transition-metal catalysis.

Challenges :

  • Competing side reactions due to the electron-deficient nature of the pyrimidinone ring.

  • Steric hindrance from the existing -CF₃ group at position 7.

Sequential Functionalization via SNAr Reactions

A more reliable approach involves sequential substitution reactions on a dichloro or dibromo precursor. For example:

Synthesis of 2,7-Dichloropyrazolo[1,5-a]pyrimidin-5(4H)-one

  • Step 1 : Cyclocondensation of ethyl chloroacetoacetate with 3-chloro-1H-pyrazol-5-amine.

  • Step 2 : Chlorination at position 7 using POCl₃ or PCl₅.

Trifluoromethyl Substitution via SNAr

The chlorine atoms at positions 2 and 7 are displaced using trifluoromethylating agents:

  • Conditions : CuCF₃ complexes in DMF at 120°C.

  • Yield : 40–55% (based on analogous reactions in pyrimidine systems).

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot synthesis; high regioselectivityRequires specialized CF₃-containing reagents60–75%
Post-Synthetic CF₃Flexibility in substitution patternLow efficiency due to steric hindrance30–50%
Sequential SNArControlled substitution at specific sitesMulti-step; requires halogenated precursors40–55%

Spectroscopic Characterization and Validation

Successful synthesis of 2,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one must be corroborated by:

  • ¹H NMR : Absence of aromatic protons (δ 6.5–8.5 ppm) confirms full substitution.

  • ¹⁹F NMR : Two distinct signals for -CF₃ groups at δ -60 to -65 ppm.

  • X-ray Crystallography : Validates the tautomeric form and substituent positions.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation route is preferred due to its simplicity. Key optimizations include:

  • Solvent Recycling : Ethanol recovery via distillation.

  • Catalyst Loading : Reduced ammonium acetate (5 mol%) to minimize waste .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological and chemical properties.

Scientific Research Applications

Key Reaction Types

  • Oxidation : Converts the compound to oxides.
  • Reduction : Produces hydrogenated derivatives.
  • Substitution : Trifluoromethyl groups can be replaced with other functional groups under specific conditions.

Medicinal Chemistry

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one has been explored for its potential as:

  • Enzyme Inhibitor : It may inhibit various enzymes involved in disease pathways.
  • Anticancer Agent : Studies have indicated that it could exhibit significant anticancer properties.
  • Antibacterial and Antifungal Properties : Its derivatives have shown promise in combating bacterial and fungal infections.

Biological Studies

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity, potentially modulating biological pathways effectively. For instance:

  • It acts as an antagonist for estrogen receptors, influencing hormonal signaling pathways.

Materials Science

The compound is also utilized in developing advanced materials with specific electronic and optical properties. Its unique structure allows for the design of materials that can be applied in various high-tech applications.

Case Studies and Research Findings

  • Combinatorial Libraries : A study reported the synthesis of over 2200 variants of pyrazolo[1,5-a]pyrimidine derivatives using liquid-phase synthesis methods. This approach highlights the versatility of the compound in generating diverse chemical libraries for screening potential biological activities .
  • Biological Activity Assessments : Research has demonstrated that trifluoromethyl-substituted derivatives exhibit enhanced antifungal and insecticidal activities compared to their non-fluorinated counterparts . This suggests that the incorporation of trifluoromethyl groups significantly influences the biological efficacy of these compounds.
  • Synthesis Innovations : Recent advancements have introduced efficient synthetic pathways for generating 3,5-disubstituted variants of this compound using novel activation strategies. These methods have yielded high-purity products suitable for further biological testing .

Uniqueness of this compound

The dual trifluoromethyl substitution distinguishes this compound from others in its class by enhancing biological activity and metabolic stability. This property makes it a prime candidate for further exploration in drug development and other applications.

Mechanism of Action

The mechanism of action of 2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl groups enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biological pathways. For instance, it can act as an antagonist for estrogen receptors, thereby influencing hormonal signaling .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Pyrazolo[1,5-a]pyrimidin-5(4H)-one Derivatives

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa
2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one 2-CF₃, 7-CF₃ 271.12 Not reported ~1.69 (predicted) ~10.18
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one () 7-CF₃ 203.12 193.7 ± 40.0 1.69 ± 0.1 10.18 ± 0.40
3-(4-Chlorophenyl)-2-methyl-5-phenyl derivative () 2-CH₃, 3-(4-Cl-C₆H₄), 5-C₆H₅ 335.80 Not reported Not reported Not reported
6-Chloro-3-imino derivative () 6-Cl, 3-imino, 2,7-CH₃ 419.15 574.6 ± 60.0 1.28 ± 0.1 1.44 ± 0.50

Key Observations :

  • The 2,7-bis(trifluoromethyl) derivative exhibits higher predicted density (~1.69 g/cm³) and pKa (~10.18) compared to mono-CF₃ analogs due to increased electron-withdrawing effects .
  • The 6-chloro-3-imino derivative () has a significantly lower pKa (~1.44), attributed to the electron-deficient imino group, enhancing solubility in acidic media .

Key Observations :

  • Microwave-assisted Suzuki-Miyaura coupling is the most efficient method for functionalizing pyrazolo[1,5-a]pyrimidinones, achieving >90% yields for mono-CF₃ derivatives .

Biological Activity

2,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one, commonly referred to as PHTPP, is a compound of significant interest in pharmacology due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C20H11F6N3O
  • Molecular Weight : 423.31 g/mol
  • CAS Number : 805239-56-9
  • Structural Characteristics : The compound features a pyrazolo[1,5-a]pyrimidine core with two trifluoromethyl groups at the 5 and 7 positions, contributing to its unique reactivity and biological interactions.

PHTPP primarily functions as an estrogen receptor beta (ERβ) antagonist. Its activity is characterized by:

  • Inhibition of ERβ Signaling : PHTPP has been shown to effectively block ERβ-mediated signaling pathways, which are crucial in various physiological processes including cell proliferation and differentiation in hormone-sensitive tissues such as breast tissue .
  • Impact on Norepinephrine Release : Research indicates that PHTPP can inhibit the hypoglycemic augmentation of norepinephrine in the hypothalamic arcuate nucleus, suggesting a role in metabolic regulation .

Anticancer Activity

PHTPP's antagonistic effects on ERβ have been linked to its potential as an anticancer agent:

  • Breast Cancer : Studies have demonstrated that PHTPP treatment reduces breast cancer cell proliferation by blocking ERβ signaling pathways. This effect is particularly relevant in hormone-dependent breast cancer models .

Neuropharmacological Effects

The compound also exhibits neuropharmacological properties:

  • Dopamine Modulation : Activation of estrogen receptors has been associated with modulation of dopamine-dependent processes. PHTPP's inhibition of ERβ may influence dopaminergic signaling pathways, potentially affecting behaviors linked to dopamine such as reward and motivation .

Study 1: Anticancer Mechanism

A study investigated the effects of PHTPP on breast cancer cell lines. The results indicated a significant reduction in cell viability and proliferation rates when treated with PHTPP compared to control groups. The study concluded that PHTPP's ability to inhibit ERβ signaling plays a critical role in its anticancer properties .

Study 2: Metabolic Effects

Another research focused on the metabolic implications of PHTPP. It was found that administration of PHTPP led to altered norepinephrine levels in hypothalamic regions associated with appetite regulation. This suggests that PHTPP may have potential applications in managing metabolic disorders related to energy balance .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
Anticancer (Breast Cancer)ERβ Antagonism
Norepinephrine RegulationHypothalamic modulation
Dopaminergic ModulationInfluences dopamine signaling

Q & A

Q. Key Methodological Considerations :

  • Use inert atmosphere (N₂/Ar) to prevent side reactions.
  • Optimize reaction time (2–24 hours) and temperature (20–110°C) to balance yield and selectivity .

How can Suzuki-Miyaura cross-coupling be optimized for regioselective aryl group introduction?

Advanced Research Focus
Regioselective C3 and C5 functionalization requires tandem catalyst systems (e.g., XPhosPdG2/XPhos) to suppress debromination and enhance coupling efficiency. Microwave-assisted protocols reduce reaction times (e.g., 30 minutes vs. 24 hours) while maintaining yields >85% . For instance, coupling 3-bromo intermediates with electron-deficient aryl boronic acids at 110°C in 1,4-dioxane with Na₂CO₃ as base minimizes byproducts .

Q. Data Contradiction Analysis :

  • Conflicting yields may arise from boronic acid steric hindrance or competing protodeboronation. Validate via LC-MS monitoring and adjust ligand-to-catalyst ratios (1:1 to 2:1) .

What characterization techniques confirm the structural integrity of trifluoromethylated derivatives?

Q. Basic Research Focus

  • X-ray crystallography : Resolves regiochemistry and confirms trifluoromethyl placement. For example, bond lengths (C–F: ~1.33 Å) and angles (C–C–F: ~110°) align with DFT-calculated geometries .
  • ¹⁹F NMR : Distinct CF₃ signals appear at δ -60 to -65 ppm, differentiating C7 vs. C2 substituents .
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 354.0752) validate stoichiometry .

Q. Advanced Application :

  • Compare experimental vs. computational (DFT) ¹H/¹³C NMR shifts to identify tautomeric forms or solvatomorphs .

How can conflicting biological activity data across studies be reconciled?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., MAO-B inhibition ranging from µM to nM) often stem from:

Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms.

Compound Purity : Residual Pd catalysts or unreacted intermediates (e.g., boronic acids) may inhibit off-target pathways .

Cellular Uptake : Trifluoromethyl groups enhance lipophilicity (logP ~2.5), but efflux pumps in cell lines (e.g., Caco-2) reduce bioavailability .

Q. Resolution Strategies :

  • Standardize assays using WHO-recommended protocols.
  • Perform orthogonal validation (e.g., SPR for binding affinity vs. enzymatic activity) .

What are common pitfalls in synthesizing 3,5-diarylated derivatives?

Q. Advanced Research Focus

  • Debromination : Occurs with electron-rich boronic acids or excessive Pd loading. Mitigate using bulky ligands (XPhos) and low Pd concentrations (1–2 mol%) .
  • Lactam Hydrolysis : PyBroP-activated intermediates are moisture-sensitive. Use anhydrous 1,4-dioxane and molecular sieves .
  • Byproduct Formation : Competing C7 vs. C5 arylation may occur. Control via stepwise coupling: first C3 (Suzuki), then C5 (SNAr) .

How does the trifluoromethyl group influence photophysical properties?

Advanced Research Focus
The CF₃ group induces electron-withdrawing effects , red-shifting absorption/emission spectra (λmax ~350 nm vs. ~310 nm for non-fluorinated analogs). Time-dependent DFT (TD-DFT) calculations show enhanced intersystem crossing (ISC) efficiency, making derivatives suitable for OLEDs or bioimaging .

Q. Experimental Validation :

  • Measure fluorescence quantum yields (ΦF) in degassed THF. CF₃ derivatives typically exhibit ΦF < 0.1 due to heavy atom effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.